2-chloro-6-fluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

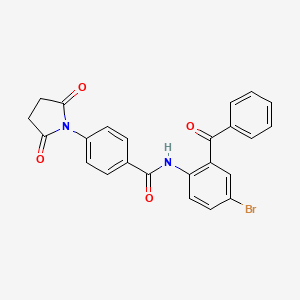

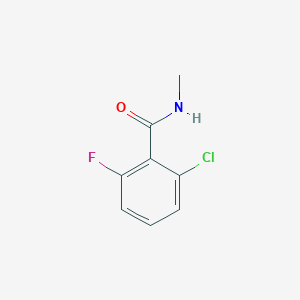

2-chloro-6-fluoro-N-methylbenzamide is a chemical compound with the molecular formula CHClFNO. It has an average mass of 173.572 Da and a monoisotopic mass of 173.004364 Da .

Molecular Structure Analysis

The molecular structure of 2-chloro-6-fluoro-N-methylbenzamide consists of a benzamide core with chlorine and fluorine substituents at the 2 and 6 positions, respectively .Physical And Chemical Properties Analysis

2-chloro-6-fluoro-N-methylbenzamide is a solid compound . It has a molecular weight of 173.572 Da .Scientific Research Applications

Conformational Analysis and Foldamer Design : Galan et al. (2009) studied ortho-fluoro- and ortho-chloro-N-methylbenzamide, finding that the -F substituent can be used to fine-tune the rigidity of oligomer backbones. This has implications for designing arylamide foldamers, which are relevant in materials science and molecular engineering (Galan et al., 2009).

C-H Bond Fluorination : Groendyke et al. (2016) described a mild, amide-directed fluorination of C-H bonds mediated by iron. This method, which includes N-fluoro-2-methylbenzamides, is important for the development of organic synthesis and pharmaceutical chemistry (Groendyke et al., 2016).

Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize protein kinase inhibitors using N-methylbenzamide analogues. This methodology has implications for drug discovery and pharmaceutical development (Russell et al., 2015).

mGluR1 Antagonists Development : Satoh et al. (2009) identified a compound with N-methylbenzamide as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist. This discovery is significant for neurological research and potential therapeutic applications (Satoh et al., 2009).

Radiosynthesis for PET Imaging : Yamasaki et al. (2011) developed a PET ligand using an N-methylbenzamide analogue for imaging metabotropic glutamate receptor subtype 1 in the brain. This research is pivotal for medical imaging and neuroscience (Yamasaki et al., 2011).

Insect Repellent Bioefficacy : Garud et al. (2011) examined the repellent activity of aromatic amides, including fluoro-substituted N-methylbenzamides, against Aedes aegypti mosquitoes. This study contributes to entomology and public health (Garud et al., 2011).

Aromatic Amides Synthesis : Xu et al. (2013) reported a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide. This process is relevant to chemical manufacturing and organic chemistry (Xu et al., 2013).

properties

IUPAC Name |

2-chloro-6-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAXHKPAIGQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)

![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)

![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)